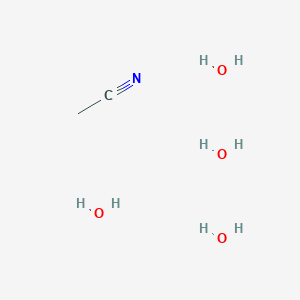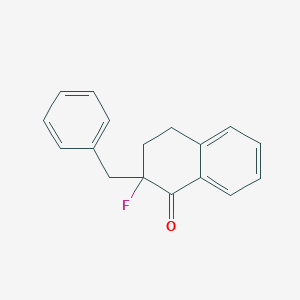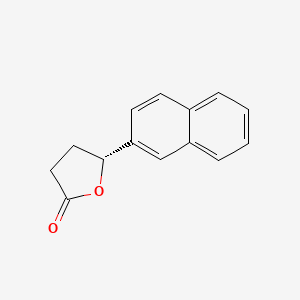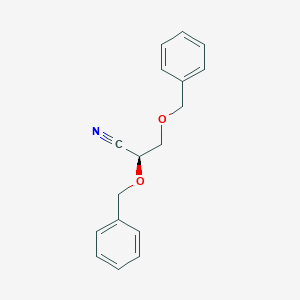acetyl fluoride CAS No. 194983-26-1](/img/structure/B12566023.png)
[Difluoro(pentafluorophenyl)methoxy](difluoro)acetyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(pentafluorophenyl)methoxyacetyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of Difluoro(pentafluorophenyl)methoxyacetyl fluoride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the acetyl fluoride group. Common synthetic routes may involve the use of fluorinating agents such as xenon difluoride (XeF2) or sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Difluoro(pentafluorophenyl)methoxyacetyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Difluoro(pentafluorophenyl)methoxyacetyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit high resistance to chemicals and heat.
Mechanism of Action
The mechanism of action of Difluoro(pentafluorophenyl)methoxyacetyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved may include the inhibition of specific enzymes or the modulation of receptor activity, depending on the context of its application.
Comparison with Similar Compounds
Difluoro(pentafluorophenyl)methoxyacetyl fluoride can be compared with other fluorinated compounds such as methoxyflurane and various fluorinated heterocycles. While methoxyflurane is primarily used as an inhaled anesthetic, Difluoro(pentafluorophenyl)methoxyacetyl fluoride is more versatile in its applications across different scientific fields. The presence of multiple fluorine atoms in its structure also distinguishes it from other fluorinated compounds, providing unique chemical properties and reactivity.
Similar compounds include:
Methoxyflurane: An inhaled anesthetic with a simpler fluorinated structure.
Fluorinated heterocycles: Compounds containing fluorine atoms within a heterocyclic ring, used in pharmaceuticals and agrochemicals.
Properties
CAS No. |
194983-26-1 |
|---|---|
Molecular Formula |
C9F10O2 |
Molecular Weight |
330.08 g/mol |
IUPAC Name |
2-[difluoro-(2,3,4,5,6-pentafluorophenyl)methoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C9F10O2/c10-2-1(3(11)5(13)6(14)4(2)12)8(16,17)21-9(18,19)7(15)20 |
InChI Key |
SQRQKMYVJKMQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(OC(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


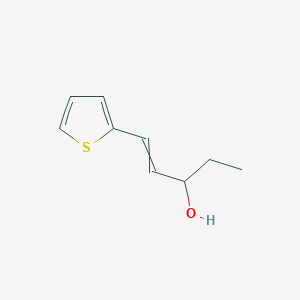
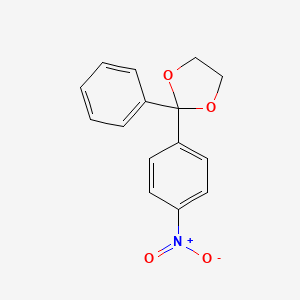
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
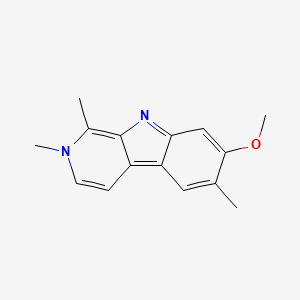
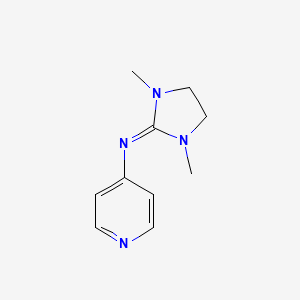
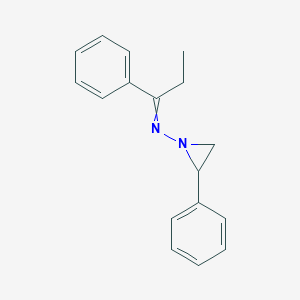
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
